1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C24H23FN4O4S and its molecular weight is 482.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- This compound is involved in reactions leading to a variety of heterocyclic compounds. For example, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide derivatives through specific reactions has been studied, highlighting the flexibility and reactivity of such compounds (Yıldırım, Kandemirli, & Demir, 2005).
Chemical Behavior and Reactivity
- The compound is a key precursor in synthesizing various N-alkylated triazoles, oxadiazoles, and thiadiazoles. These processes demonstrate the compound's potential in creating a broad range of chemically diverse molecules (El-Essawy & Rady, 2011).
- Studies also show its utility in synthesizing dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which have significant antiprotozoal activities. This indicates its potential application in developing treatments for protozoal infections (Ismail et al., 2004).
Amplification and Antibacterial Activities
- Its derivatives have been studied for their ability to amplify the effects of other compounds, like phleomycin, against bacteria such as Escherichia coli, indicating potential in enhancing antibacterial therapies (Brown & Cowden, 1982).
properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-[2-(4-fluorophenyl)ethyl]-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O4S/c1-15-22-19(24(30)26-10-8-16-4-6-17(25)7-5-16)13-20(21-3-2-11-33-21)27-23(22)29(28-15)18-9-12-34(31,32)14-18/h2-7,11,13,18H,8-10,12,14H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFDLMSCKAFMCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCCC4=CC=C(C=C4)F)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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